4,6-dichloro-2-naphthalen-2-yl-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dichloro-2-naphthalen-2-yl-1,3-benzoxazol-5-amine is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-naphthalen-2-yl-1,3-benzoxazol-5-amine typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as samarium triflate under mild reaction conditions in an aqueous medium . Another method involves the use of 2-aminophenol with ortho-esters or alkynones under different catalytic systems, including nanocatalysts and metal catalysts .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of magnetic solid acid nanocatalysts has been reported to provide high yields and easy separation of products . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-naphthalen-2-yl-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4,6-Dichloro-2-naphthalen-2-yl-1,3-benzoxazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-naphthalen-2-yl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazole derivatives such as:
- 2-(4-aminophenyl)-1,3-benzoxazol-5-amine
- 2,5-bis(6-amine-benzoxazol-2-yl)thiophene
Uniqueness
4,6-Dichloro-2-naphthalen-2-yl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H10Cl2N2O |
---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
4,6-dichloro-2-naphthalen-2-yl-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C17H10Cl2N2O/c18-12-8-13-16(14(19)15(12)20)21-17(22-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,20H2 |
InChI Key |
LCNCAYYDQFRQGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C(=C(C=C4O3)Cl)N)Cl |
Origin of Product |
United States |
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